molecular formula C8H13N3 B6152590 N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1156237-49-8

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B6152590
CAS No.: 1156237-49-8
M. Wt: 151.2
InChI Key:
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Description

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the cyclopropylmethyl group.

Scientific Research Applications

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

    1-methyl-1H-pyrazol-4-amine:

    N-(cyclopropylmethyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group instead of an amine, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "1-methyl-1H-pyrazol-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 1-methyl-1H-pyrazol-4-carboxylic acid in methanol and diethyl ether to yield the intermediate N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-carboxamide.", "Step 2: The intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst in methanol to yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine.", "Step 3: The final product is purified by recrystallization from water." ] }

CAS No.

1156237-49-8

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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